molecular formula C26H25N3O2S B2485296 N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide CAS No. 422278-34-0

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide

Cat. No. B2485296
CAS RN: 422278-34-0
M. Wt: 443.57
InChI Key: ONQHUHSLIYNFMS-UHFFFAOYSA-N
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Description

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide is a compound of interest due to its structural complexity and potential biological activities. Research on similar quinazolinone derivatives has shown significant anticancer activity, highlighting the importance of studying such compounds in detail.

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves palladium-catalyzed Buchwald–Hartwig coupling reactions and condensation processes. These methods have been applied to produce amino- and sulfanyl-derivatives of benzoquinazolinones under specific conditions, such as the use of Pd(OAc)2 with XantPhos in the presence of KOt-Bu, in 1,4-dioxane as a solvent at temperatures around 90–100°C (Nowak et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide has been elucidated using X-ray crystallography and spectroscopic methods. These analyses reveal detailed insights into their molecular geometry, including bond lengths, angles, and the overall 3D arrangement, which are crucial for understanding the compound's reactivity and interactions (Gromachevskaya et al., 2017).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including Pummerer-type cyclization, which has been utilized to synthesize complex heterocycles. These reactions often require specific conditions, such as the presence of boron trifluoride diethyl etherate, to proceed efficiently. The reactivity of these compounds provides a basis for further functionalization and exploration of their chemical properties (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds. These characteristics are crucial for their biological activity and interactions with biological targets. The presence of specific functional groups, such as the sulfanyl group in N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide, can significantly affect these properties (Aleqsanyan & Hambardzumyan, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide belongs to a broader class of compounds known for their intricate synthesis processes involving palladium-catalyzed Buchwald–Hartwig coupling reactions and other chemical transformations. For instance, the amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared under these conditions, demonstrating the compound's versatility in chemical synthesis. These methods leverage palladium catalysts and specific conditions to achieve the desired derivatives, highlighting the compound's role in advancing synthetic chemistry methodologies (Nowak et al., 2015).

Biological Applications

The biological screening of derivatives of N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide has shown promise in anticancer activity. Specifically, compounds derived from this chemical structure have been evaluated for potential cytotoxicity against cancer cell lines, revealing significant anticancer activity in certain derivatives. This suggests a potential application of these compounds in the development of novel anticancer therapeutics (Nowak et al., 2015).

Potential Antimicrobial and Antipsychotic Applications

Further research has explored the antimicrobial properties of quinazoline derivatives, indicating that these compounds could serve as potent antimicrobial agents against a range of bacterial strains. This opens avenues for their use in combating bacterial infections and developing new antibiotics. Additionally, the heterocyclic carboxamides segment, which includes quinazoline derivatives, has been investigated for potential antipsychotic properties, suggesting a role in the development of new treatments for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-26(2,3)20-15-13-18(14-16-20)17-32-25-27-22-12-8-7-11-21(22)24(31)29(25)28-23(30)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHUHSLIYNFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide

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